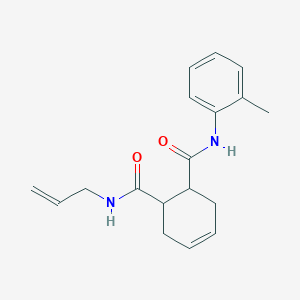![molecular formula C15H16N2O3S B4893146 N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as kinase inhibitors, which have been shown to have a wide range of biological effects.
Wirkmechanismus
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide exerts its effects by inhibiting the activity of several kinases, including p38 MAPK, JNK, and ERK. These kinases are involved in the regulation of inflammatory and immune responses, as well as cell proliferation and survival. By inhibiting these kinases, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide can reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of immune cells, such as macrophages and T cells. It can also inhibit the growth and survival of cancer cells, and improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it suitable for high-throughput screening and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide also has some limitations. It can inhibit the activity of several kinases, which can lead to off-target effects and potential toxicity. It also has a short half-life in vivo, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs, such as chemotherapy agents, to improve their efficacy. Additionally, further studies are needed to better understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide and its potential off-target effects.
Synthesemethoden
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 3-nitroanisole with acetic anhydride to form 3-acetamido-4-methoxyacetophenone. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide. The synthesis process has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, making it a promising candidate for the treatment of a wide range of diseases. In particular, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been shown to inhibit the activity of several kinases, including p38 MAPK, JNK, and ERK, which are involved in inflammation and cancer progression.
Eigenschaften
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)16-13-8-11(5-6-14(13)20-2)17-15(19)9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOQSLQMFLVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methoxyphenyl]-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![methyl 2-{[({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4893095.png)
![2,3-dihydro-1H-inden-5-yl[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4893107.png)
![1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine](/img/structure/B4893113.png)
![4-{2-fluoro-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B4893121.png)

![9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4893133.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4893138.png)
![N,N'-[(4-chlorophenyl)methylene]dipentanamide](/img/structure/B4893153.png)
![4-{[1-(cyclopropylcarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B4893154.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)

